![molecular formula C13H8Cl2O3S B2891403 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid CAS No. 339014-63-0](/img/structure/B2891403.png)
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” is a chemical compound . It is a derivative of acetic acid where the hydrogen of the methyl group is replaced by a 5-(2,4-dichlorobenzoyl)-2-thienyl group .
Synthesis Analysis
The synthesis of similar compounds often involves Friedel-Crafts acylation, a process that uses various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound , involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Molecular Structure Analysis
The molecular structure of “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” can be represented by the InChI code:1S/C13H9Cl2O3S/c14-7-1-3-9 (10 (15)5-7)13 (18)11-4-2-8 (19-11)6-12 (16)17/h1-5,19H,6H2, (H,16,17) . This indicates that the compound has a molecular weight of 316.18 . Physical And Chemical Properties Analysis
The compound “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” has a molecular weight of 316.18 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique
Diuretic and Hypotensive Activity
A series of compounds including derivatives similar to 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid were synthesized and evaluated for diuretic and hypotensive activity. Notably, a compound from this series showed significant activity in both acute saline loaded mice and spontaneously hypertensive rat models. This indicates potential applications of this compound class in addressing hypertension and fluid retention issues (Ong et al., 1987).
Synthesis and Structural Analysis
In another study, novel (5-aryl-2-methylthiophen-3-yl)acetic acids, structurally related to 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid, were synthesized starting from 3-aryl-3chloroacrylaldehydes. The structural properties of these compounds were established using various spectroscopic methods, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (Podshibyakin et al., 2016).
Antispasmodic Activity
A study focused on alpha-(2-cycloalkenyl)-2-thienylacetic acids and their esters revealed significant antispasmodic activity. These compounds were synthesized and their structures were confirmed through various methods. The study highlights the antispasmodic potential of compounds related to 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid (McMillan & Scott, 1956).
Nitration and Electrophilic Substitution
Research on nitration of thienyl-substituted unsaturated methyl ketones, which are structurally related to 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid, provided insights into the formation of nitro isomers and the factors influencing electrophilic substitution in these compounds. Such studies are crucial for understanding the chemical behavior and potential modifications of thienyl-acetic acid derivatives (Churkin et al., 1981).
Propriétés
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGFFGNSJIZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)
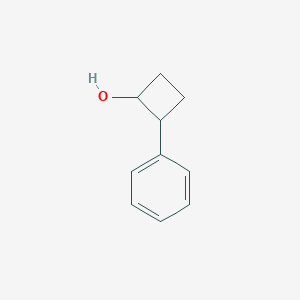

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)
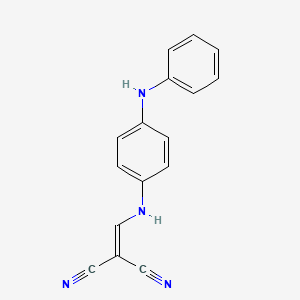
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)
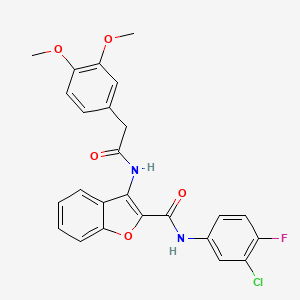
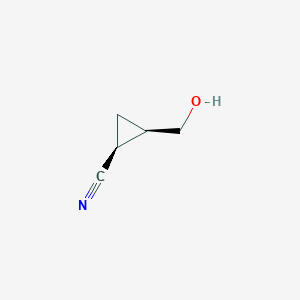
![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)
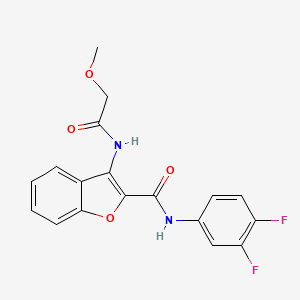
![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)